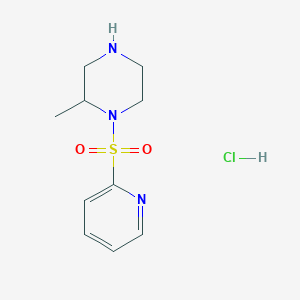

2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H16ClN3O2S and a molecular weight of 277.77 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its biological activity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Additionally, a simplified procedure for the preparation of monosubstituted piperazine derivatives involves a one-pot-one-step reaction from a protonated piperazine without the need for a protecting group .

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve batch or flow (microwave) reactors. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins . The use of microwave acceleration in synthetic reactions has also been explored to enhance efficiency .

化学反応の分析

Types of Reactions: 2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, N-nucleophiles, and alkynes . The reactions often proceed under basic conditions, with catalysts such as Pd (DMSO)2 (TFA)2 enabling the synthesis of six-membered nitrogen heterocycles via aerobic oxidative cyclization of alkenes .

Major Products: The major products formed from these reactions include protected piperazines, piperazinopyrrolidinones, and other substituted piperazine derivatives .

科学的研究の応用

2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, piperazine derivatives are employed in the development of pharmaceuticals, including antimicrobial agents, antipsychotics, antidepressants, and drugs for the treatment of HIV and neurodegenerative diseases . The compound’s potential in medicinal chemistry is significant due to its biological activity and ability to interact with various molecular targets .

作用機序

The mechanism of action of 2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act as receptor modulators or enzyme inhibitors, impacting various biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

類似化合物との比較

Similar Compounds: Similar compounds to 2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride include other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Uniqueness: What sets this compound apart from other piperazine derivatives is its specific substitution pattern, which can confer unique biological activities and chemical properties . This uniqueness makes it a valuable compound for research and development in various scientific fields .

生物活性

2-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride is a synthetic compound notable for its potential biological activities, particularly in neuropharmacology and anti-inflammatory applications. This compound features a piperazine ring with a pyridine and sulfonyl substituent, which contributes to its unique pharmacological profile. The molecular formula is C₁₀H₁₆ClN₃O₂S, with a molecular weight of approximately 277.77 g/mol .

The biological activity of this compound primarily involves its interaction with serotonin receptors, influencing neurotransmitter dynamics that may be beneficial in treating mood disorders such as depression and anxiety . Additionally, preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in therapeutic contexts .

Biological Activity Overview

Recent studies have highlighted several key aspects of the biological activity of this compound:

- Serotonin Receptor Modulation : The compound acts as a modulator of serotonin receptors, which are crucial in regulating mood and anxiety. This action may lead to potential therapeutic applications in treating psychiatric disorders.

- Anti-inflammatory Effects : Initial findings indicate that the compound may possess anti-inflammatory properties, suggesting its use in conditions characterized by inflammation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other piperazine derivatives. Below is a summary table comparing similar compounds:

| Compound | Key Activity | Unique Features |

|---|---|---|

| Trimetazidine | Cardioprotective | Enhances myocardial metabolism |

| Ranolazine | Antianginal | Inhibits fatty acid oxidation |

| Aripiprazole | Antipsychotic | Partial agonist at dopamine receptors |

| Quetiapine | Antipsychotic | Multi-receptor antagonist |

| This compound | Serotonin modulation, anti-inflammatory | Specific substitution pattern enhancing receptor interaction |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

特性

IUPAC Name |

2-methyl-1-pyridin-2-ylsulfonylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S.ClH/c1-9-8-11-6-7-13(9)16(14,15)10-4-2-3-5-12-10;/h2-5,9,11H,6-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFOXSDPMCQDDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1S(=O)(=O)C2=CC=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。